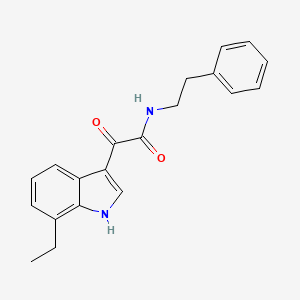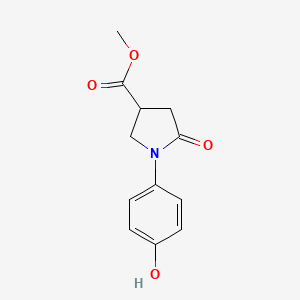
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole core with an ethyl group at the 7-position, an oxo group at the 2-position, and an N-(2-phenylethyl)acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethylation: The indole core is then ethylated at the 7-position using ethyl iodide in the presence of a strong base like sodium hydride.
Acylation: The 2-position of the indole is acylated using an acyl chloride or anhydride to introduce the oxo group.
Amidation: Finally, the acylated indole is reacted with 2-phenylethylamine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 5- and 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Products include N-oxide derivatives or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products include halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating libraries of compounds for screening in drug discovery.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to interact with various biological targets, making them useful in developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable indole core and functional groups.
Mécanisme D'action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The ethyl and phenylethyl groups enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the ethyl and phenylethyl groups, resulting in different biological activity.
2-(7-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its pharmacokinetics and dynamics.
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-methylphenyl)acetamide: The phenylethyl group is replaced with a methylphenyl group, altering its interaction with biological targets.
Uniqueness
The unique combination of the ethyl group at the 7-position and the N-(2-phenylethyl)acetamide moiety in 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide provides distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-15-9-6-10-16-17(13-22-18(15)16)19(23)20(24)21-12-11-14-7-4-3-5-8-14/h3-10,13,22H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBMDXBSRFMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)
![3-[methyl(propyl)sulfamoyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5039314.png)

![(3,5-Dimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5039319.png)
![1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5039326.png)
![1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039341.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5039356.png)
![Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5039371.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)
![6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B5039399.png)
